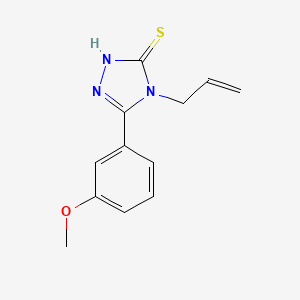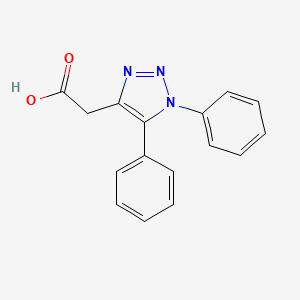
2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid” is a chemical compound with the empirical formula C16H13N3O2 and a molecular weight of 279.29 . It is a solid in form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string O=C(O)CC1=C(C2=CC=CC=C2)N(N=N1)C3=CC=CC=C3 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Applications De Recherche Scientifique
Synthetic Routes and Physical-Chemical Properties
The synthesis of derivatives of 2-(1,5-diphenyl-1H-1,2,3-triazol-4-yl)acetic acid and their physical-chemical properties have been a subject of interest. For instance, Salionov (2015) explored the synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, evaluating their physical and chemical properties and acute toxicity. The study found that these compounds showed potential biological activities like analgesic, neuroleptic, and anti-inflammatory effects (Salionov, 2015).
Biological Activity and Applications
Different studies have highlighted the potential biological activities of this compound derivatives. For instance, Modzelewska-Banachiewicz et al. (2009) examined the antiviral and immunomodulating activity of certain derivatives (Modzelewska-Banachiewicz et al., 2009). Furthermore, Tyrkov and Yurtaeva (2020) developed a method for synthesizing specific derivatives and investigated their reaction with diazomethane, indicating potential for diverse applications (Tyrkov & Yurtaeva, 2020).
Antimicrobial and Antioxidant Potential
The antimicrobial and antioxidant potential of certain derivatives of this compound have been explored. Holla et al. (2005) characterized new 1,2,3-triazole derivatives and screened them for their antimicrobial activity (Holla et al., 2005). Additionally, DA Cunha Lima et al. (2021) synthesized new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and evaluated their antioxidant activities, finding moderate antioxidant activity in some compounds (DA Cunha Lima et al., 2021).
Chromotropic Properties and Photophysical Studies
The chromotropic properties and photophysical studies of derivatives have been investigated. Sakaino (1983) explored the structures and chromotropic properties of imidazole derivatives produced from specific compounds, showing notable chromotropism and photochromic behavior (Sakaino, 1983). Padalkar et al. (2015) synthesized novel fluorescent triazolyl derivatives and evaluated their photophysical properties, observing absorption in the ultraviolet region and emission in the blue region (Padalkar et al., 2015).
Orientations Futures
The future directions for “2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid” and similar compounds could involve further exploration of their anticancer properties . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Mécanisme D'action
Target of Action
The primary targets of 2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound has the ability to form hydrogen bonds with different targets, which could potentially improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Some studies suggest that similar compounds have shown potential cytotoxic activity .
Propriétés
IUPAC Name |
2-(1,5-diphenyltriazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15(21)11-14-16(12-7-3-1-4-8-12)19(18-17-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEVJEHMLDUGLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396479.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2396483.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid](/img/structure/B2396485.png)
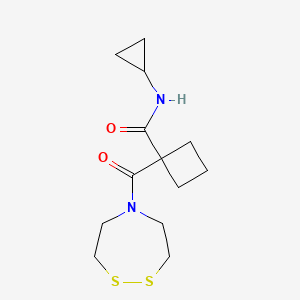

![9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2396491.png)
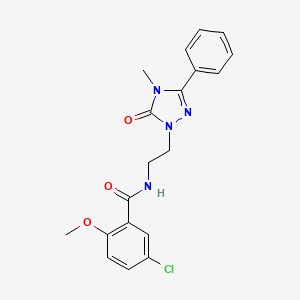
![benzyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2396493.png)
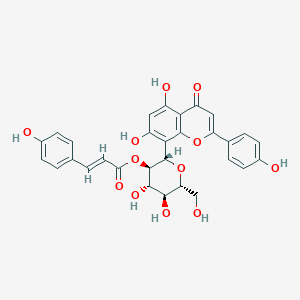
![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)
